

anileridine hydrochloride vs pethidine side effect profile in vivo

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Compound of Interest

Compound Name: *Anileridine hydrochloride*

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An objective comparison of the in vivo side effect profiles of **anileridine hydrochloride** and pethidine reveals distinct differences and similarities, primarily documented in studies from the mid-to-late 20th century. Anileridine, a potent synthetic opioid approximately 3.5 to 4 times more potent than pethidine on a weight basis, is no longer available for clinical use in the United States.^{[1][2][3]} Pethidine, also known as meperidine, remains in use, though its application is often limited due to a well-documented and unfavorable side effect profile, particularly the neurotoxic effects of its metabolite, norpethidine.^{[4][5]}

Direct comparative studies, although dated, provide the most relevant insights. A 1976 clinical study in postoperative patients found that while equianalgesic doses of anileridine and pethidine produced similar levels of respiratory depression, the overall incidence of other side effects was higher with pethidine.^[2] Conversely, a 1975 study concluded that the incidence of side effects was comparable when used in equianalgesic doses as anesthetic adjuvants.^[1]

Comparative Side Effect Profile

The following table summarizes the known in vivo side effects of **anileridine hydrochloride** and pethidine based on available research.

Side Effect Category	Anileridine Hydrochloride	Pethidine (Meperidine)
Central Nervous System (CNS)	Dizziness, euphoria, excitement, nervousness, restlessness. [3]	Dizziness, drowsiness, confusion, lightheadedness. [4] More excitatory effects compared to other opioids, including tremors, muscle spasms, myoclonus, agitation, and seizures, largely due to its neurotoxic metabolite, norpethidine. [4][6]
Respiratory System	Respiratory depression, comparable to equianalgesic doses of pethidine. [2][3]	Significant respiratory depression. [4][7] The major hazards include respiratory depression, respiratory arrest, and circulatory depression. [8]
Cardiovascular System	Blood pressure and pulse rate reported as stable in one postoperative study. [2] In patients with coronary artery disease, it caused a transient rise in systolic pulmonary-arterial pressure and had less effect on the rate-pressure product than pethidine. [9] In anesthetized patients, it was shown to decrease mean arterial pressure. [10]	Can cause hypotension, bradycardia, and palpitations. [4] Unlike other opioids, it can increase heart rate at higher doses. [4] In patients with coronary artery disease, it significantly increased cardiac output, mainly by increasing heart rate. [9] In anesthetized cats and rabbits, the predominant effect on blood pressure is hypotension. [11]
Gastrointestinal System	Nausea, vomiting, constipation, dry mouth. [3] Nausea and vomiting were reported as rare in one study. [12]	Nausea and vomiting are frequently observed. [4][8]

Biliary System	Causes a significantly greater elevation of intracholedochal pressure compared to pethidine, indicating a spasmogenic effect. [13]	Known to have a spasmogenic effect at the choledocho-duodenal junction. [13]
Other Side Effects	Disturbed vision, flushing, itching, sweating, physical and psychological dependence. [3]	Sweating, urinary retention, dry mouth. [14] Due to anticholinergic properties, it does not typically cause miosis. Has serious interactions with MAOIs and can contribute to serotonin syndrome. [4] [15]

Experimental Protocols

Detailed experimental protocols from the older direct comparative studies are limited in the available abstracts. However, key methodological aspects can be summarized.

Study: Comparison of anileridine and pethidine in patients with pain following upper abdominal surgery (Tuominen, 1976)[\[2\]](#)

- Objective: To compare the analgesic potency and side effects of anileridine and pethidine postoperatively.
- Study Design: A double-blind, between-patient, two-dose comparison.
- Subjects: 60 patients who had undergone upper abdominal surgery.
- Methodology: Patients received either anileridine or pethidine for postoperative pain. Pain relief was graded by both the patient and an observer. Side effects, including respiratory depression, blood pressure, and pulse rate, were monitored.
- Key Finding: Anileridine was found to be 4 times as potent as pethidine. Respiratory depression was similar at equianalgesic doses, while the total incidence of other side effects

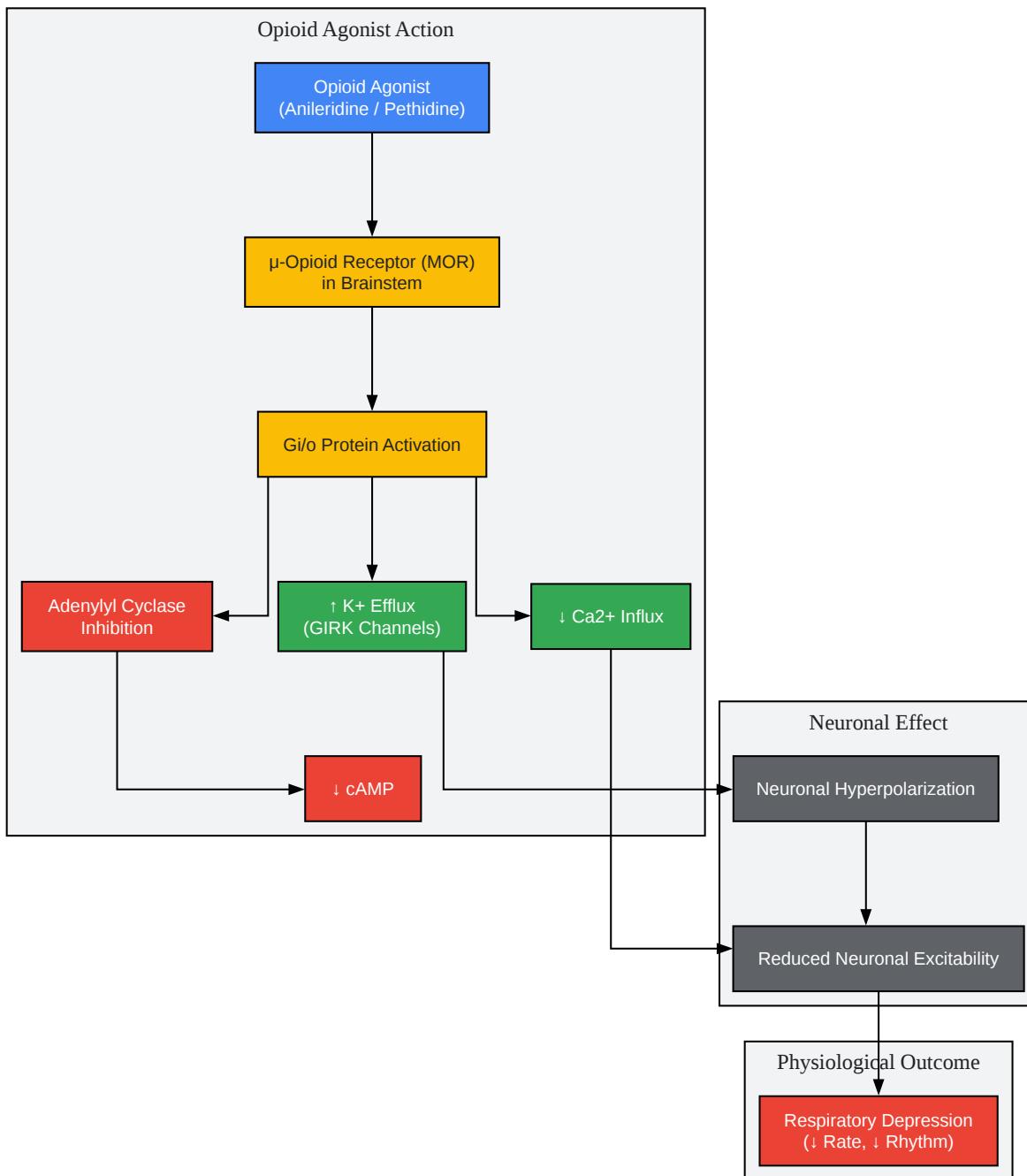
was higher after pethidine.[2]

Study: Comparison of haemodynamic effects of pethidine and anileridine in patients with coronary-artery disease (Yrjölä et al., 1983)[12]

- Objective: To compare the hemodynamic effects of equianalgesic doses of pethidine and anileridine.
- Study Design: A comparative study in matched patients.
- Subjects: Patients with coronary artery disease requiring myocardial revascularization.
- Methodology: Patients received either pethidine (1 mg/kg i.v.) or anileridine (0.25 mg/kg i.v.). Hemodynamic parameters including cardiac output, heart rate, systemic arterial pressures, central venous pressure, pulmonary-arterial pressure, and vascular resistances were measured.
- Key Finding: Pethidine significantly increased cardiac output and heart rate.[9] Anileridine caused a transient rise in systolic pulmonary-arterial pressure and had less influence on the rate-pressure product, a measure of myocardial oxygen consumption.[9]

Visualizing Mechanisms and Workflows Opioid-Induced Respiratory Depression Pathway

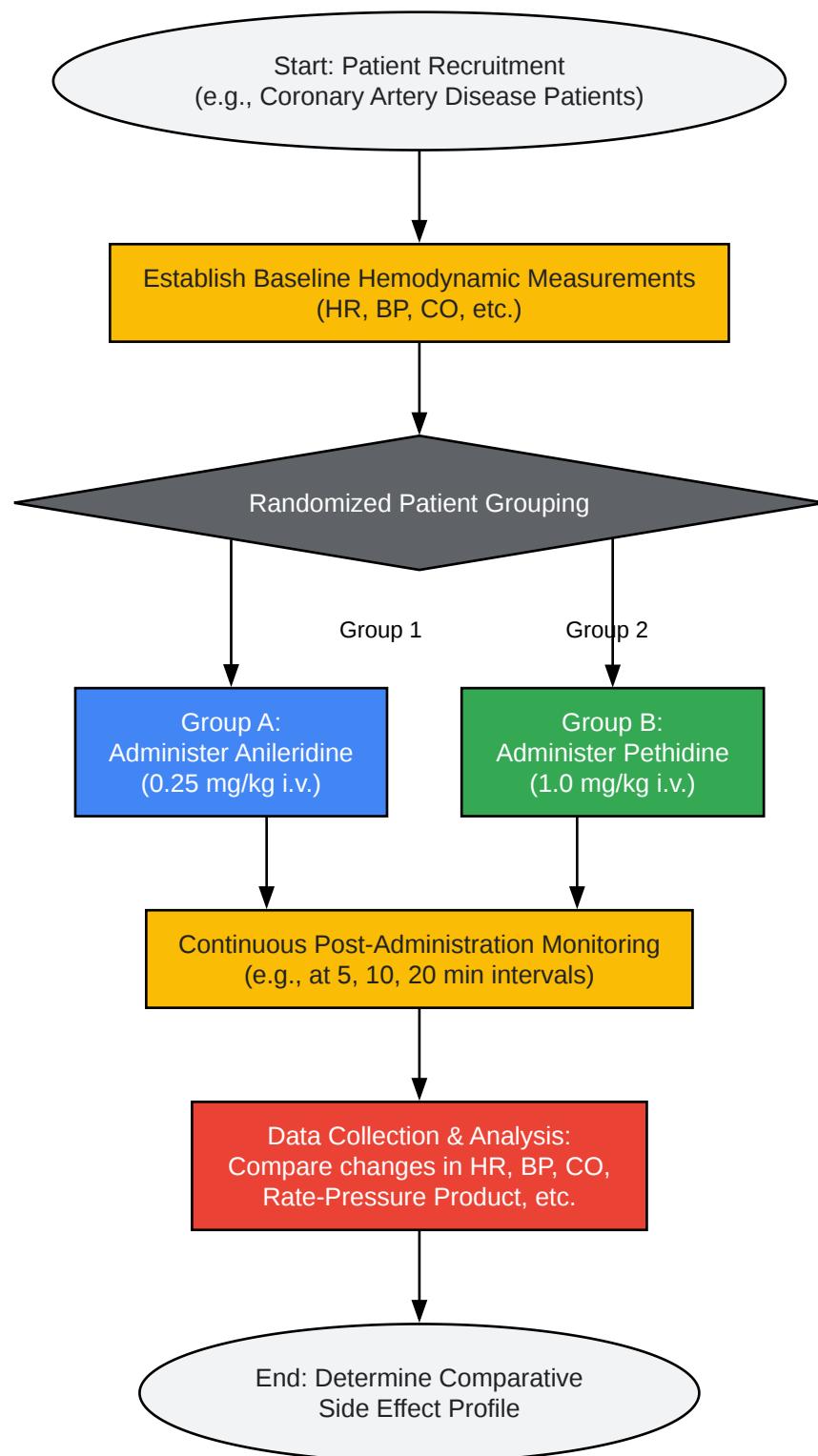
Opioid agonists like anileridine and pethidine primarily induce respiratory depression by acting on μ -opioid receptors (MOR) in key respiratory centers of the brainstem, such as the pre-Bötzinger Complex and the Kölliker-Fuse nucleus.[16][17] This activation leads to neuronal hyperpolarization and reduced neuronal excitability, ultimately depressing the respiratory rate and rhythm.

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Caption: Generalized signaling pathway for opioid-induced respiratory depression.

Comparative Experimental Workflow for Hemodynamic Assessment

The workflow for comparing the *in vivo* cardiovascular side effects of anileridine and pethidine involves subject selection, baseline measurement, drug administration, and continuous monitoring of key hemodynamic parameters.

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Caption: Experimental workflow for comparing hemodynamic effects.

In conclusion, the available in vivo data, though largely from several decades ago, suggests that while anileridine and pethidine share the classic opioid side effect of respiratory depression at comparable levels, their profiles diverge in other areas. Pethidine appears to have a higher overall incidence of side effects and carries the unique risk of CNS excitation due to its metabolite, norpethidine.[2][4] Anileridine demonstrated potentially more favorable cardiovascular stability in some patient populations, though it exhibited a more pronounced spasmogenic effect on the biliary tract.[9][13] The lack of modern, direct in-vivo comparative studies remains a significant limitation in fully elucidating the nuanced differences between these two synthetic opioids.

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